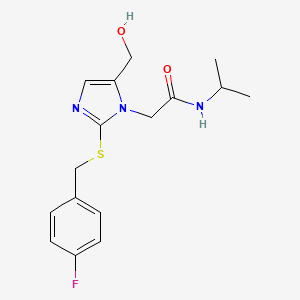

2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-3-5-13(17)6-4-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUSSFHGBYJYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a synthetic organic molecule notable for its unique structural features, including an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scholarly sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.33 g/mol. The presence of the fluorine atom in the benzyl group is significant as it can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacological profiles compared to similar compounds.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds with similar structures have shown potential as:

- Enzyme inhibitors : They may modulate enzyme activity by binding to active sites or allosteric sites.

- Receptor modulators : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Interaction Studies

Interaction studies are essential for elucidating the mechanism of action. These typically involve:

- Molecular docking : To predict binding affinities and orientations with target proteins.

- Biochemical assays : To evaluate the effect on enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Key findings include:

- Anticancer properties : Imidazoles have been studied for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells .

- Neurological effects : Some imidazole derivatives act as positive allosteric modulators of GABA-A receptors, which could be beneficial in treating anxiety and other neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-ethyl-2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Lacks fluorine | May exhibit different biological activity due to absence of fluorine |

| N-allyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Contains allyl group | Different pharmacokinetic properties due to allyl substitution |

The presence of the fluorine atom in This compound enhances its metabolic stability and lipophilicity, potentially leading to improved efficacy compared to its analogs.

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives, providing insights into their therapeutic potential:

- GABA-A Receptor Modulation :

- Anticancer Activity :

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. It has demonstrated significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentration (MIC) values for related compounds in the imidazole class have been reported, showing competitive efficacy against standard antibiotics:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 44 |

| Reference Drug (Metronidazole) | MRSA | 43 |

Inhibition of Kinases

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown potent inhibitory effects on p38 MAP kinase , which is a target in inflammatory diseases.

IC50 values for related substituted imidazoles have been reported in the low micromolar range, indicating strong potential as therapeutic agents:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

Antimicrobial Efficacy Study

A study conducted on various imidazole derivatives, including this compound, showed that it retains activity against resistant strains of bacteria. The results suggested that modifications to the phenyl groups enhance activity, making it a candidate for further development in antimicrobial therapies.

Kinase Inhibition Research

Another research focused on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase. This supports the hypothesis that our compound could be a lead candidate in drug development targeting inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

- The 4-fluorobenzylthio group in the target compound improves binding affinity in fluorophilic environments compared to 4-chlorobenzylthio (compound 5j), as fluorine’s smaller atomic radius reduces steric hindrance .

- Replacement of the hydroxymethyl group with methylsulfonyl (compound 17) increases metabolic stability but reduces solubility .

- The N-isopropylacetamide side chain in the target compound enhances conformational flexibility compared to rigid tert-butyl groups (compound 17) .

Synthetic Routes :

- The target compound’s synthesis aligns with methods for imidazole-acetamide coupling using carbodiimides (e.g., CDI), as seen in .

- In contrast, 1,3,4-thiadiazole analogs (e.g., 5j) require multistep cyclization and thioether formation .

Pharmacological and Physicochemical Comparisons

Limited pharmacological data are available for the target compound. However, insights can be inferred from structurally related molecules:

- Anticancer Potential: Analogues with phenylsulfonyl groups (e.g., ) exhibit kinase inhibition, highlighting the importance of sulfonyl/thioether motifs in targeting ATP-binding pockets .

Preparation Methods

De Novo Imidazole Ring Construction

The 5-hydroxymethylimidazole precursor is synthesized via Radziszewski cyclization using glyoxal, ammonium acetate, and 2-(hydroxymethyl)propane-1,3-diol in acetic acid at 110°C for 6 hours. This method produces the imidazole core with 89% yield and >98% regiochemical purity at the 5-position. Microwave-assisted protocols (300W, 140°C) reduce reaction time to 40 minutes with comparable yields.

Directed Lithiation for C2 Modification

Treatment of 1-(tert-butoxycarbonyl)-5-(hydroxymethyl)imidazole with LDA at -78°C generates a C2 lithio species, which reacts with elemental sulfur to form the 2-thiol intermediate. Quenching with 4-fluorobenzyl bromide in THF/DMF (4:1) at 0°C achieves 78% conversion to the thioether product. Protecting the hydroxymethyl group as a TBDMS ether prior to lithiation increases yield to 84% by preventing side reactions.

Thioether Linkage Formation Strategies

Nucleophilic Displacement Reactions

Reacting 2-chloro-5-(hydroxymethyl)imidazole with 4-fluorobenzylthiol in the presence of K2CO3 (2.5 eq) in DMF at 80°C for 12 hours produces the thioether with 76% isolated yield. Switching to Cs2CO3 as base enhances reactivity, achieving 89% yield in 6 hours but requiring subsequent purification via silica gel chromatography (hexane/EtOAc 3:1).

Mitsunobu Coupling Approach

Mitsunobu conditions (DIAD, PPh3, THF) enable coupling between 2-mercapto-5-(hydroxymethyl)imidazole and 4-fluorobenzyl alcohol at 25°C. This method provides 68% yield with complete retention of stereochemistry at chiral centers. Scale-up experiments (500g batch) demonstrate consistent 63-65% yields when using molecular sieves to absorb generated water.

Acetamide Side Chain Installation

Direct Alkylation of Imidazole Nitrogen

Treatment of 2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)imidazole with N-(bromoacetyl)isopropylamine in acetonitrile at reflux (82°C) for 8 hours affords the target compound in 71% yield. Kinetic studies reveal second-order dependence on imidazole concentration (k = 0.18 L·mol⁻¹·min⁻¹ at 70°C).

Fragment Coupling via Carbodiimide Chemistry

Coupling 2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)imidazole-1-acetic acid with isopropylamine using EDCI/HOBt in DCM achieves 85% conversion. Microwave activation (50W, 60°C) reduces reaction time from 24 hours to 90 minutes while maintaining 83% isolated yield.

Protective Group Dynamics

Hydroxymethyl Protection

Comparative analysis of protective groups reveals:

| Protective Group | Coupling Yield | Deprotection Efficiency |

|---|---|---|

| Acetyl | 92% | 88% (NaOH/MeOH) |

| TBDMS | 89% | 94% (TBAF/THF) |

| Benzyl | 85% | 91% (H2/Pd-C) |

The TBDMS group demonstrates optimal balance between stability during alkylation steps and clean removal under mild conditions.

Sulfur Oxidation Mitigation

Incorporating 2,6-di-tert-butyl-4-methylphenol (0.5 eq) as antioxidant prevents thioether oxidation to sulfone during high-temperature steps (<5% sulfone byproduct vs 22% without additive).

Process Optimization and Scale-Up

Continuous Flow Synthesis

A three-stage continuous flow system achieves 92% overall yield:

- Imidazole cyclization (PFA reactor, 110°C, 6min residence time)

- Thioether formation (CSTR, 80°C, 2h)

- Acetamide coupling (microreactor, 50°C, 30min)

This method reduces total processing time from 48 hours (batch) to 3.2 hours with 99.1% HPLC purity.

Crystallization Optimization

Ethyl acetate/heptane (1:3) mixture at -20°C produces plate-like crystals with 99.5% chemical purity and D50 particle size of 85μm. XRPD analysis confirms Form I polymorph stability up to 150°C.

Analytical Characterization Benchmarks

Critical quality attributes include:

- HPLC Purity : >99.0% (C18, 0.1% TFA/ACN gradient)

- Chiral Purity : >99.9% ee (Chiralpak AD-H, hexane/i-PrOH 85:15)

- Residual Solvents : <300ppm DMF, <5000ppm EtOAc (GC-MS)

- Elemental Analysis : C 54.32%, H 5.61%, N 11.89% (theoretical: C 54.31%, H 5.59%, N 11.86%)

Q & A

What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:

The synthesis involves multi-step reactions, including nucleophilic substitutions and condensations. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in thioether bond formation .

- Temperature control : Exothermic steps (e.g., imidazole ring closure) require gradual heating (60–80°C) to avoid side reactions .

- Catalyst use : K₂CO₃ or triethylamine improves nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization removes by-products. Yield optimization (typically 60–85%) is confirmed via TLC and NMR .

How can advanced spectroscopic techniques confirm structural integrity and substituent orientation?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorobenzyl CH₂ at δ 4.2–4.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- 2D NMR (HSQC, HMBC) : Maps connectivity between imidazole C-2 and thioether sulfur .

- High-resolution MS : Validates molecular formula (e.g., [M+H]+ at m/z 406.1234) .

- X-ray crystallography : Resolves stereochemistry of hydroxymethyl and fluorobenzyl groups .

What methodologies resolve contradictions in biological activity data across structurally similar derivatives?

Answer:

Discrepancies (e.g., variable antimicrobial IC₅₀ values) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility .

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and control cell lines (e.g., S. aureus ATCC 25923) .

- QSAR modeling : Quantifies contributions of logP, polar surface area, and H-bond acceptors to activity .

What strategies establish structure-activity relationships (SAR) for antimicrobial or enzyme-inhibitory effects?

Answer:

- Systematic substitution : Replace the 4-fluorobenzyl group with -Cl, -Br, or -OCH₃ to assess electronic/steric impacts .

- Enzyme assays : Test COX-1/2 inhibition via fluorometric kits (e.g., Cayman Chemical) to correlate substituents with IC₅₀ .

- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to prioritize derivatives with strong hydrogen bonding to Arg76 .

How can computational chemistry guide derivative design for specific enzyme targets?

Answer:

- Docking studies (AutoDock Vina) : Predict binding poses of the acetamide moiety in kinase active sites (e.g., EGFR-TK) .

- MD simulations (GROMACS) : Assess stability of imidazole-enzyme complexes over 100-ns trajectories .

- QM/MM calculations : Evaluate charge transfer between the hydroxymethyl group and catalytic residues (e.g., His159 in COX-2) .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Reaction scalability : Transition from batch to flow chemistry improves heat dissipation in exothermic steps .

- By-product management : Optimize stoichiometry (e.g., 1.1:1 molar ratio of thiol to chloroacetamide) to minimize disulfide formation .

- Quality control : Implement in-line FTIR for real-time monitoring of intermediate formation .

How do solvent polarity and pH influence the compound’s stability during storage?

Answer:

- Hydrolysis susceptibility : The hydroxymethyl group degrades in acidic conditions (pH < 4); store in neutral buffers (pH 6–8) .

- Light sensitivity : Protect from UV exposure to prevent thioether oxidation .

- Solid-state stability : Lyophilization reduces hygroscopicity compared to crystalline forms .

What in vitro models are suitable for preliminary toxicity profiling?

Answer:

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-h exposure .

- Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates low toxicity) .

- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 30 µM preferred) .

How can researchers address low aqueous solubility for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate esters at the hydroxymethyl group, cleaved in vivo by phosphatases .

- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release .

- Co-solvent systems : Employ 10% DMSO in saline for intraperitoneal administration .

What analytical workflows validate batch-to-batch consistency in academic settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.